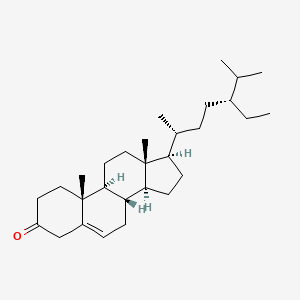
beta-Sitosterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-Sitosterone is a natural product found in Aristolochia zollingeriana, Engelhardia roxburghiana, and other organisms with data available.
Applications De Recherche Scientifique
Serum Cholesterol Regulation
Cholesterol Reduction and Absorption Interference Beta-sitosterol has been found to significantly reduce serum cholesterol levels by interfering with cholesterol absorption. It competes with dietary and biliary cholesterol in the gastrointestinal tract, leading to a decrease in serum cholesterol levels. This mechanism provides a promising avenue for studying the effects of sustained cholesterol reduction on atherosclerotic conditions (Best et al., 1954).
Role in Biliary Cholesterol Saturation Beta-sitosterol has been observed to lower biliary cholesterol saturation, suggesting its potential utility in cholelitholytic treatment. However, significant changes in bile acid kinetics were not detected, indicating the need for further investigation into this application (Begemann et al., 1978).
Impact on Cholesterol Absorption in Meals The addition of beta-sitosterol to meals has been shown to result in a substantial decrease in cholesterol absorption. This effect is attributed to beta-sitosterol's ability to compete with cholesterol during the absorption process, leading to a decrease in plasma cholesterol levels (Mattson et al., 1982).
Prostatic Hyperplasia Treatment
Effectiveness in Benign Prostatic Hyperplasia Beta-sitosterol has demonstrated significant effectiveness in the treatment of benign prostatic hyperplasia (BPH). It improves urinary flow parameters and reduces symptoms associated with BPH, providing an effective treatment option for this condition. The mechanism of action, however, is not fully understood and warrants further research (Berges et al., 1995; Klippel et al., 1997).
Metabolic Insights
Metabolism and Excretion Patterns The metabolism of beta-sitosterol differs significantly from that of cholesterol. It exhibits a much shorter half-life, smaller pool sizes, and no endogenous synthesis in humans. Beta-sitosterol is mostly excreted in bile as free sterol, and a portion is converted to bile acids. These findings provide a comprehensive understanding of beta-sitosterol metabolism and its potential therapeutic applications (Salen et al., 1970).
Propriétés
Numéro CAS |
51529-11-4 |
|---|---|
Nom du produit |
beta-Sitosterone |
Formule moléculaire |
C29H48O |
Poids moléculaire |
412.7 g/mol |
Nom IUPAC |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,24-27H,7-9,11-18H2,1-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 |
Clé InChI |
KYOFIJXMVNQYFC-XJZKHKOHSA-N |
SMILES isomérique |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C)C(C)C |
SMILES canonique |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C)C(C)C |
Autres numéros CAS |
51529-11-4 |
Synonymes |
beta-sitosterone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



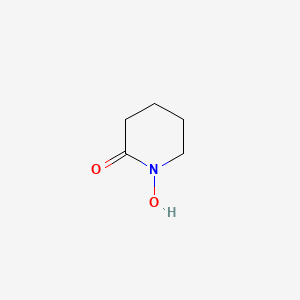
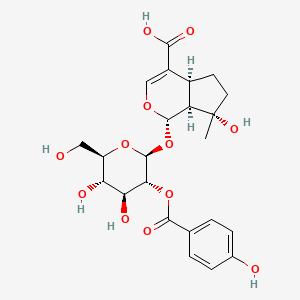
![(E)-1-[8-(4-fluorophenyl)-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-3-phenylprop-2-en-1-one](/img/structure/B1240713.png)
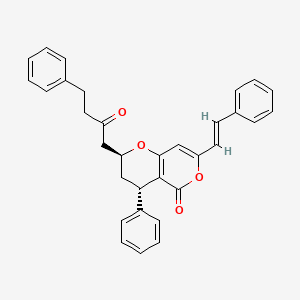
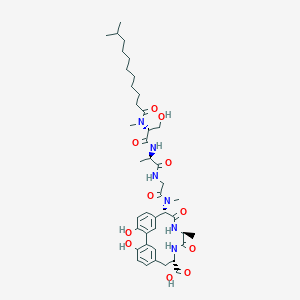
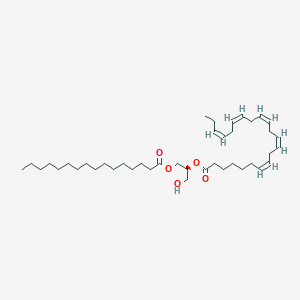
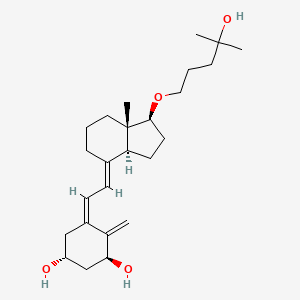
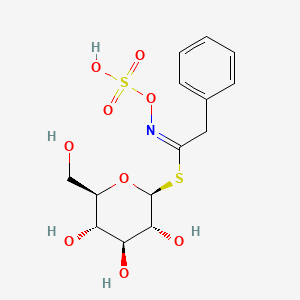
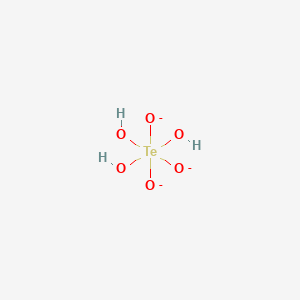
![4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide;hydrate](/img/structure/B1240723.png)
![N'-[(2-chlorobenzoyl)oxy]-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboximidamide](/img/structure/B1240725.png)
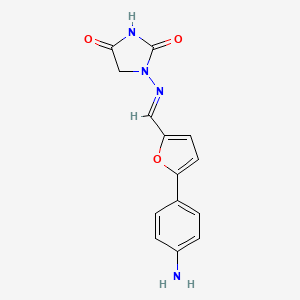
![(Z)-7-[(1R,2R,3R,4R)-3-[(E)-(phenylcarbamoylhydrazinylidene)methyl]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B1240727.png)
![ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-5-methylthiophene-3-carboxylate](/img/structure/B1240729.png)